molecular formula C20H18O2 B14133694 2-(2,6-Dimethoxyphenyl)-1,1'-biphenyl CAS No. 223268-67-5

2-(2,6-Dimethoxyphenyl)-1,1'-biphenyl

Cat. No.: B14133694
CAS No.: 223268-67-5
M. Wt: 290.4 g/mol
InChI Key: MDUHNPYLBCLYBA-UHFFFAOYSA-N
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Description

2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups, each bearing a methoxy group at the 2’’ and 6’’ positions. This compound is part of the larger family of terphenyls, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1,1’4’,1’'-Terphenyl: A closely related compound with similar structural features but different substitution patterns.

    2’,5’-Dimethoxy-[1,1’4’,1’']terphenyl: Another dimethoxy-substituted terphenyl with methoxy groups at different positions.

    3’,6’-Dimethoxy-[1,1’4’,1’']terphenyl: A compound with methoxy groups at the 3’ and 6’ positions.

Uniqueness: 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other terphenyl derivatives .

Properties

CAS No.

223268-67-5

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-dimethoxy-2-(2-phenylphenyl)benzene

InChI

InChI=1S/C20H18O2/c1-21-18-13-8-14-19(22-2)20(18)17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-14H,1-2H3

InChI Key

MDUHNPYLBCLYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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